Boc-Ser(Fmoc-Ser(tBu))-OH
CAS No.: 944283-11-8
Cat. No.: VC8326568
Molecular Formula: C30H38N2O9
Molecular Weight: 570.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944283-11-8 |
|---|---|
| Molecular Formula | C30H38N2O9 |
| Molecular Weight | 570.6 g/mol |
| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)/t23-,24-/m0/s1 |
| Standard InChI Key | KJMUANKHZZCWSG-ZEQRLZLVSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Boc-Ser(Fmoc-Ser(tBu))-OH is a complex organic compound used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound is a derivative of serine, where the β-hydroxyl group is acylated by an Fmoc-protected serine residue. The Boc (tert-butoxycarbonyl) group protects the amino group of the serine, while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of the attached serine residue, and the tBu (tert-butyl) group protects the hydroxyl group of the attached serine.
Synthesis and Applications
Boc-Ser(Fmoc-Ser(tBu))-OH is utilized in peptide synthesis to improve the solubility and yield of peptides, especially those that tend to aggregate or are poorly soluble. Isoacyl dipeptides like this compound are beneficial in Fmoc SPPS, allowing for the synthesis of complex peptides with improved efficiency .
Role in Peptide Synthesis
In peptide synthesis, Boc-Ser(Fmoc-Ser(tBu))-OH acts as an isoacyl dipeptide, which helps in breaking up peptide sequences that might otherwise form insoluble aggregates. This is particularly useful for synthesizing amyloidogenic peptides or other sequences prone to aggregation .
Comparison with Other Isoacyl Dipeptides
| Compound | Molecular Weight (g/mol) | Molecular Formula | CAS Number |
|---|---|---|---|
| Boc-Ser(Fmoc-Ser(tBu))-OH | 570.631 | C₃₀H₃₈N₂O₉ | 944283-11-8 |
| Boc-Ser(Fmoc-Tyr(tBu))-OH | 646.727 | C₃₆H₄₂N₂O₉ | 916484-75-8 |
This comparison shows how different isoacyl dipeptides vary in molecular weight and formula, reflecting the diversity of compounds used in peptide synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume